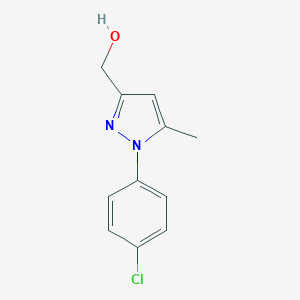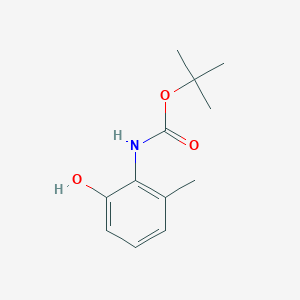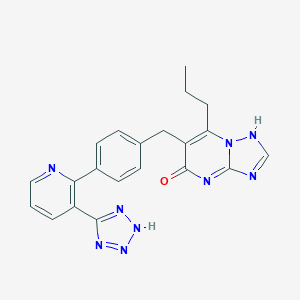
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)-, commonly known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.
作用機序
TAK-915 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and is overactivated in Alzheimer's disease. By blocking mGluR5, TAK-915 restores the balance of synaptic activity and improves cognitive function.
生化学的および生理学的効果
TAK-915 has been shown to improve cognitive function in preclinical models of Alzheimer's disease. In addition, TAK-915 has been shown to reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease. TAK-915 has also been shown to enhance synaptic plasticity, which is critical for learning and memory.
実験室実験の利点と制限
One advantage of TAK-915 is that it has been extensively studied in preclinical models of cognitive impairment, which provides a strong foundation for further research. However, one limitation of TAK-915 is that its efficacy in humans has not yet been established.
将来の方向性
For TAK-915 include further preclinical studies to better understand its mechanism of action and potential therapeutic uses. In addition, clinical trials in humans are needed to determine the safety and efficacy of TAK-915 as a treatment for cognitive disorders such as Alzheimer's disease. Finally, future research may focus on the development of more potent and selective mGluR5 antagonists.
合成法
The synthesis of TAK-915 involves a multistep process that begins with the preparation of 7-propyl-6-chloro-1,2,4-triazolo[1,5-a]pyrimidine-5-one. This intermediate is then reacted with 4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)benzylamine to yield TAK-915. The overall yield of this synthesis is approximately 20%.
科学的研究の応用
TAK-915 has been extensively studied in preclinical models of cognitive impairment. In rodent models of Alzheimer's disease, TAK-915 has been shown to improve cognitive function and reduce amyloid beta levels in the brain. In addition, TAK-915 has been shown to enhance synaptic plasticity, which is critical for learning and memory.
特性
CAS番号 |
168152-81-6 |
|---|---|
製品名 |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)- |
分子式 |
C21H19N9O |
分子量 |
413.4 g/mol |
IUPAC名 |
7-propyl-6-[[4-[3-(2H-tetrazol-5-yl)pyridin-2-yl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H19N9O/c1-2-4-17-16(20(31)25-21-23-12-24-30(17)21)11-13-6-8-14(9-7-13)18-15(5-3-10-22-18)19-26-28-29-27-19/h3,5-10,12H,2,4,11H2,1H3,(H,23,24,25,31)(H,26,27,28,29) |
InChIキー |
NZPNRSMNEHXBCZ-UHFFFAOYSA-N |
異性体SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
正規SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
同義語 |
2-propyl-3-[[4-[3-(2H-tetrazol-5-yl)pyridin-2-yl]phenyl]methyl]-1,5,7, 9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
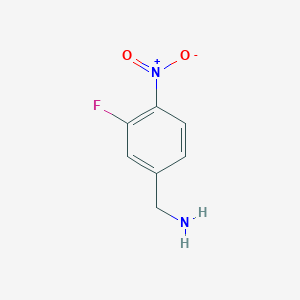
![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)
![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
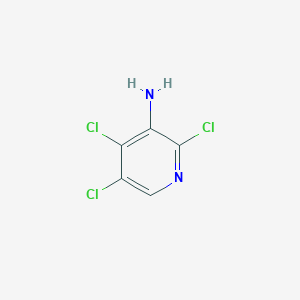
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

